Cdk9-IN-23 -

Cdk9-IN-23

Catalog Number: EVT-12520864
CAS Number:
Molecular Formula: C22H25ClN4O3
Molecular Weight: 428.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cdk9-IN-23 is a compound that has garnered attention in the field of cancer research due to its potential as an inhibitor of cyclin-dependent kinase 9 (CDK9). CDK9 plays a crucial role in the regulation of transcription elongation and is implicated in various cancers. The inhibition of CDK9 can lead to the downregulation of oncogenes and has been associated with anti-tumor effects. Cdk9-IN-23 is classified as a selective CDK9 inhibitor, which means it specifically targets this kinase without significantly affecting other kinases.

Source and Classification

Cdk9-IN-23 has been synthesized through various chemical pathways, often involving modifications of existing compounds to enhance potency and selectivity. The classification of Cdk9-IN-23 falls under small molecule inhibitors, specifically designed to interfere with the kinase activity of CDK9, which is essential for transcriptional regulation in cancer cells.

Synthesis Analysis

Methods and Technical Details

The synthesis of Cdk9-IN-23 typically involves multi-step organic reactions. For instance, one common method includes the reaction of specific aromatic amines with acyl chlorides under controlled conditions to yield the desired compound. Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

  1. Step 1: Reacting aromatic amines with acyl chlorides in a solvent like pyridine at room temperature.
  2. Step 2: Cyclization reactions may be performed using acetic anhydride to form cyclic structures that are characteristic of CDK9 inhibitors.
  3. Step 3: Final purification steps often involve recrystallization or chromatography.
Molecular Structure Analysis

Structure and Data

The molecular structure of Cdk9-IN-23 can be characterized by its specific functional groups that interact with the ATP-binding site of CDK9. The compound typically features:

  • An aromatic ring system
  • Carbonyl groups which are essential for hydrogen bonding interactions with the kinase
  • A side chain that enhances binding affinity

Spectroscopic data such as 1H^1H NMR and 13C^{13}C NMR provide detailed insights into the molecular framework, confirming the presence of key functional groups through characteristic chemical shifts.

Chemical Reactions Analysis

Reactions and Technical Details

Cdk9-IN-23 undergoes specific biochemical reactions when interacting with CDK9:

  1. Inhibition Mechanism: The compound binds to the ATP-binding site of CDK9, preventing ATP from phosphorylating target substrates.
  2. Substrate Interaction: The binding alters the conformation of CDK9, blocking its ability to phosphorylate serine residues on RNA polymerase II, which is crucial for transcription elongation.

In vitro assays demonstrate that Cdk9-IN-23 exhibits competitive inhibition against ATP, which can be quantified using enzyme kinetics studies.

Mechanism of Action

Process and Data

Cdk9-IN-23 exerts its effects primarily through competitive inhibition of CDK9 activity. Upon binding to CDK9:

  1. Conformational Change: The binding induces a conformational change that stabilizes the inactive form of the kinase.
  2. Reduced Phosphorylation: This stabilization leads to decreased phosphorylation of transcription factors, ultimately resulting in reduced expression of oncogenes such as MYC and MCL1.
  3. Downstream Effects: The inhibition triggers apoptotic pathways in cancer cells, leading to cell cycle arrest and reduced tumor growth.

Quantitative PCR analyses have shown significant downregulation of target genes following treatment with Cdk9-IN-23.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cdk9-IN-23 possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 400 g/mol
  • Solubility: Moderate solubility in DMSO; limited solubility in water
  • LogP Value: Indicates moderate lipophilicity, which is favorable for cellular uptake
  • Stability: Chemically stable under physiological conditions but sensitive to extreme pH levels.

These properties are critical for determining the bioavailability and pharmacokinetic profile of Cdk9-IN-23 in therapeutic applications.

Applications

Scientific Uses

Cdk9-IN-23 is primarily used in cancer research as a tool compound for studying the role of CDK9 in transcriptional regulation and tumorigenesis. Its applications include:

  1. Research Tool: Used in cellular assays to elucidate the mechanisms by which CDK9 contributes to cancer progression.
  2. Therapeutic Potential: Investigated as a candidate for developing targeted therapies against various cancers, particularly those characterized by high expression levels of MYC or other oncogenes.
  3. Combination Therapies: Evaluated in combination with other therapeutic agents to enhance anti-tumor efficacy.

Properties

Product Name

Cdk9-IN-23

IUPAC Name

(1S,3R)-3-acetamido-N-[5-chloro-4-(3,4-dihydro-2H-1,4-benzoxazin-8-yl)pyridin-2-yl]cyclohexane-1-carboxamide

Molecular Formula

C22H25ClN4O3

Molecular Weight

428.9 g/mol

InChI

InChI=1S/C22H25ClN4O3/c1-13(28)26-15-5-2-4-14(10-15)22(29)27-20-11-17(18(23)12-25-20)16-6-3-7-19-21(16)30-9-8-24-19/h3,6-7,11-12,14-15,24H,2,4-5,8-10H2,1H3,(H,26,28)(H,25,27,29)/t14-,15+/m0/s1

InChI Key

YQROLOUQERFVRA-LSDHHAIUSA-N

Canonical SMILES

CC(=O)NC1CCCC(C1)C(=O)NC2=NC=C(C(=C2)C3=C4C(=CC=C3)NCCO4)Cl

Isomeric SMILES

CC(=O)N[C@@H]1CCC[C@@H](C1)C(=O)NC2=NC=C(C(=C2)C3=C4C(=CC=C3)NCCO4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.